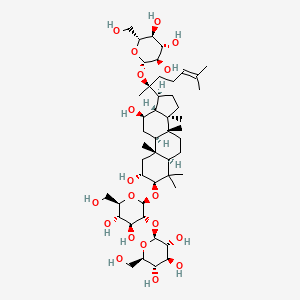

Gypenoside XLVI

Description

Properties

Molecular Formula |

C48H82O19 |

|---|---|

Molecular Weight |

963.2 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45-,46+,47+,48-/m0/s1 |

InChI Key |

VENRSYBHHVDBDC-YETCIKTFSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Gypenoside XLVI: A Technical Overview of its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLVI is a dammarane-type triterpenoid (B12794562) saponin (B1150181) and a major bioactive constituent of Gynostemma pentaphyllum, a traditional Chinese medicine. Emerging evidence suggests that gypenosides, as a class of compounds, possess significant anticancer properties. While research specifically isolating the mechanisms of this compound is still developing, its potent inhibitory activity against cancer cells, such as non-small cell lung carcinoma A549 cells, has been noted.[1][2][3] This technical guide synthesizes the current understanding of the mechanisms of action of gypenosides in cancer cells, with a specific focus on the pathways and processes that this compound is likely to modulate. The information presented herein is aggregated from studies on gypenoside extracts and other specific gypenoside molecules, providing a foundational framework for future research and drug development efforts centered on this compound.

Core Anticancer Mechanisms

Gypenosides exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling pathways that promote tumor growth and survival.

Induction of Apoptosis

A primary mechanism by which gypenosides inhibit cancer cell growth is through the induction of apoptosis. This is characterized by a cascade of molecular events including the activation of caspases and changes in apoptosis-related proteins.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Gypenosides have been shown to alter the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). An increased Bax/Bcl-2 ratio is a critical step in the intrinsic apoptosis pathway, leading to mitochondrial dysfunction and the release of cytochrome c.[4]

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[4]

Cell Cycle Arrest

Gypenosides have been demonstrated to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases, most notably G0/G1 and S/G2/M phases.[4] This prevents the cancer cells from proliferating.

Key Molecular Targets:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): The progression of the cell cycle is regulated by the sequential activation of CDKs, which are controlled by cyclins. Gypenosides have been found to down-regulate the expression of key cyclins such as Cyclin D1, Cyclin A, and Cyclin B, as well as CDKs like CDK2 and CDK4, leading to cell cycle arrest.[4]

Inhibition of Pro-Survival Signaling Pathways

Gypenosides have been shown to target and inhibit critical signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Gypenosides have been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in various cancers such as gastric and bladder cancer.[4][5][6][7][8] this compound, in particular, has been identified in molecular docking studies to bind to PI3K, AKT, and mTOR.[5]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Gypenosides have been shown to modulate the MAPK pathway, although the specific effects can be cell-type dependent.[9][10] In some contexts, they inhibit pro-proliferative arms of the pathway, such as ERK, while in others, they may activate stress-related arms like JNK and p38, which can lead to apoptosis.[9]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and immune evasion. Gypenosides, including this compound in docking studies, have been shown to reduce the phosphorylation of STAT3, thereby inhibiting its activity.[5] This can lead to the downregulation of downstream targets like the immune checkpoint ligand PD-L1.[5][8]

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of gypenosides on cancer cells. It is important to note that much of this data is from studies on general gypenoside extracts or specific gypenosides other than XLVI.

Table 1: Cytotoxicity of Gypenosides in Cancer Cell Lines

| Gypenoside Type | Cancer Cell Line | Assay | IC50 / Effective Concentration | Duration of Treatment | Reference |

| Gypenoside Extract | HGC-27 (Gastric) | CCK-8 | ~50 µg/mL | 48 hours | [5] |

| Gypenoside Extract | SGC-7901 (Gastric) | CCK-8 | ~100 µg/mL | 48 hours | [5] |

| Gypenoside Extract | T24 (Bladder) | CCK-8 | 550 µg/mL | 48 hours | [4] |

| Gypenoside Extract | 5637 (Bladder) | CCK-8 | 180 µg/mL | 48 hours | [4] |

| Gypenoside L | 769-P (Renal) | CCK-8 | 60 µM | 48 hours | [9] |

| Gypenoside L | ACHN (Renal) | CCK-8 | 70 µM | 48 hours | [9] |

| Gypenoside LI | 769-P (Renal) | CCK-8 | 45 µM | 48 hours | [9] |

| Gypenoside LI | ACHN (Renal) | CCK-8 | 55 µM | 48 hours | [9] |

Table 2: Effects of Gypenosides on Apoptosis and Cell Cycle

| Gypenoside Type | Cancer Cell Line | Effect | Method | Key Findings | Reference |

| Gypenoside Extract | HGC-27 (Gastric) | Induction of Apoptosis | Flow Cytometry (Annexin V/7-AAD) | Dose-dependent increase in apoptosis | [5] |

| Gypenoside Extract | SGC-7901 (Gastric) | Induction of Apoptosis | Flow Cytometry (Annexin V/7-AAD) | Dose-dependent increase in apoptosis | [5] |

| Gypenoside Extract | T24 (Bladder) | Induction of Apoptosis & Cell Cycle Arrest | Flow Cytometry (Annexin V/PI) | Increased apoptosis and G0/G1 arrest | [4] |

| Gypenoside Extract | 5637 (Bladder) | Induction of Apoptosis & Cell Cycle Arrest | Flow Cytometry (Annexin V/PI) | Increased apoptosis and G0/G1 arrest | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of compounds like this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other gypenosides) for 24, 48, or 72 hours.[1][11] Include a vehicle control (e.g., DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1][11][12][13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[1][11][12][13]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][11][12][13] Cell viability is calculated as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).[4]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[14]

-

Cell Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing.[15][16][17][18] Incubate on ice for at least 30 minutes or at -20°C for longer storage.[15][16][17][18]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[16][17][18]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[15]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19][20][21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[19]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][21]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19][20]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19] Quantify band intensities using densitometry software.

Visualizations

Signaling Pathways

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow

Caption: Workflow for investigating the anticancer effects of this compound.

Conclusion and Future Directions

This compound, as a prominent member of the gypenoside family, holds considerable promise as an anticancer agent. The collective evidence from studies on related compounds strongly suggests that its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.

For drug development professionals, this compound represents a compelling lead compound. However, to fully realize its therapeutic potential, future research should focus on:

-

Dedicated Mechanistic Studies: Conducting in-depth investigations specifically on this compound to confirm and expand upon the mechanisms observed for other gypenosides.

-

Quantitative Analysis: Establishing precise IC50 values for this compound across a broad range of cancer cell lines and quantifying its specific effects on protein expression and phosphorylation.

-

In Vivo Efficacy: Evaluating the antitumor efficacy and safety of this compound in preclinical animal models of various cancers.

-

Pharmacokinetics and Bioavailability: Further elucidating the pharmacokinetic profile of this compound to optimize dosing and delivery strategies.

By addressing these key areas, the scientific and medical communities can pave the way for the potential clinical application of this compound in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 9. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 10. Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 13. ptglab.com [ptglab.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. benchchem.com [benchchem.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. medium.com [medium.com]

Gypenoside XLVI: A Technical Guide to its Discovery, Isolation, and Analysis from Gynostemma pentaphyllum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin, is a significant bioactive constituent of Gynostemma pentaphyllum (Thunb.) Makino. This document provides an in-depth technical overview of the discovery, isolation, purification, and quantification of this compound. It details the experimental protocols for extraction and chromatographic separation and presents key quantitative data in structured tables. Furthermore, this guide illustrates the isolation workflow and a putative anti-inflammatory signaling pathway for gypenosides through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Gynostemma pentaphyllum, a perennial vine in the family Cucurbitaceae, is a traditional Chinese medicine and herbal tea with a wide range of purported health benefits, including anti-inflammatory, antioxidant, and hepatoprotective activities.[1][2] These pharmacological effects are largely attributed to a diverse group of dammarane-type saponins (B1172615) known as gypenosides.[3] Among these, this compound has been identified as a major bioactive component.[4][5] The precise isolation and quantification of this compound are crucial for quality control of G. pentaphyllum products and for further investigation into its pharmacological properties and therapeutic potential.

Discovery and Structural Elucidation

The discovery of this compound, along with other gypenosides, involved systematic phytochemical investigation of Gynostemma pentaphyllum. The isolation of individual saponins is typically achieved through a series of chromatographic techniques. The structural elucidation of these complex molecules relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).[6] These analytical techniques allow for the precise determination of the molecular structure, including the aglycone backbone and the type and linkage of sugar moieties. This compound is characterized as a dammarane-type saponin.[6]

Experimental Protocols: Isolation and Purification

The isolation of this compound from the aerial parts of Gynostemma pentaphyllum is a multi-step process involving extraction and chromatographic purification.

Extraction

A common initial step is the solvent extraction of the dried and powdered plant material. While various solvent systems have been explored, ethanol-based systems are frequently employed for their efficiency in extracting saponins.[7][8] A patented method outlines reflux extraction with 65% ethanol (B145695).

Protocol: Ethanolic Extraction

-

Grind the dried aerial parts of Gynostemma pentaphyllum into a coarse powder.

-

Mix the powder with 65% ethanol in a 1:4 weight-to-volume ratio.

-

Perform reflux extraction at 80°C for 1.5 hours. Repeat the extraction three times.

-

Combine the filtrates from each extraction.

-

Concentrate the combined filtrate under reduced pressure at 55°C until the ethanol is completely removed, yielding a concentrated aqueous extract.

Chromatographic Purification

The crude extract, containing a complex mixture of gypenosides, flavonoids, and other compounds, requires further purification. This is typically achieved using a combination of column chromatography techniques.

Protocol: Multi-Step Chromatography [6]

-

Silica (B1680970) Gel Column Chromatography:

-

Apply the concentrated aqueous extract to a silica gel column.

-

Elute the column with a gradient of solvents, typically a mixture of chloroform, methanol, and water, to separate fractions based on polarity.

-

Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Macroporous Resin Column Chromatography:

-

Further purify the saponin-rich fractions by passing them through a macroporous resin column.

-

Wash the column with water to remove highly polar impurities.

-

Elute the gypenosides with an ethanol-water solution.

-

-

Reversed-Phase Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Subject the enriched gypenoside fractions to semi-preparative HPLC on a C18 column for the final isolation of pure this compound.[6]

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Monitor the elution profile with a suitable detector (e.g., UV or Evaporative Light Scattering Detector) to collect the peak corresponding to this compound.

-

Analytical Methodology: Quantification

Accurate and sensitive analytical methods are essential for the quality control of G. pentaphyllum and for pharmacokinetic studies of this compound. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with either a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS/MS) are state-of-the-art techniques for this purpose.

UHPLC-CAD Method for Quantification in Plant Material

This method is suitable for determining the content of this compound in raw plant material.[9]

Protocol: Sample Preparation and Analysis [9]

-

Extraction:

-

Mix powdered G. pentaphyllum with an extraction solvent of ethanol-water-ammonia (50:46:4, v/v/v) at a solid-liquid ratio of 1:150 (g/mL).

-

Perform ultrasonic extraction for 30 minutes.

-

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with acetonitrile and 0.1% (v/v) formic acid in water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Detection: Charged Aerosol Detector (CAD).

-

UPLC-MS/MS Method for Pharmacokinetic Studies

This highly sensitive method is used for quantifying this compound in biological matrices like plasma.[1]

Protocol: Plasma Sample Preparation and Analysis [1][2]

-

Sample Preparation:

-

Precipitate proteins in the plasma sample by adding methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: Waters Acquity UPLC C18.

-

Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Data Presentation

The following tables summarize the quantitative data from the analytical validation of the UHPLC-CAD and UPLC-MS/MS methods for this compound.

Table 1: UHPLC-CAD Method Validation Parameters for this compound Quantification in G. pentaphyllum [9]

| Parameter | Value |

| Linearity Range | 9.94 - 318.00 µg/mL |

| Correlation Coefficient (r) | 0.9993 |

| Limit of Detection (LOD) | 1.58 µg/mL |

| Limit of Quantification (LOQ) | 6.36 µg/mL |

| Spiked Recovery | 100.2% - 107.2% |

| Relative Standard Deviation (RSD) for Recovery | 2.4% |

| Precision, Repeatability, Stability (RSD) | < 2.0% (n=6) |

| Content in G. pentaphyllum samples | 0.57% - 2.57% |

Table 2: UPLC-MS/MS Method Validation Parameters for this compound Quantification in Rat Plasma [1]

| Parameter | Value |

| Linearity Range | 1.36 - 1000.00 ng/mL |

| Intra-day Precision (RSD%) | < 12.7% |

| Inter-day Precision (RSD%) | < 12.7% |

| Accuracy (RE%) | < 8.29% |

| Extraction Recovery | 89.5% - 104.2% |

| Matrix Effects | 75.3% - 94.3% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of this compound from Gynostemma pentaphyllum.

Putative Signaling Pathway

Extracts rich in this compound have demonstrated anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines.[10] While the specific pathway for this compound is under investigation, the diagram below illustrates a potential mechanism based on the known anti-inflammatory actions of related gypenosides, such as Gypenoside XLIX, which involves the inhibition of the NF-κB signaling pathway.[11][12]

References

- 1. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gypenoside XLIX isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside XLVI: An In-Depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has emerged as a compound of significant interest in pharmacological research. Its diverse in vitro biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its underlying molecular mechanisms through signaling pathway diagrams.

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic and pro-apoptotic effects across various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity

The inhibitory concentration (IC50) value of this compound has been determined in human non-small cell lung carcinoma A549 cells, indicating its potential as an anti-cancer agent.

| Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| A549 (Non-small cell lung carcinoma) | MTT Assay | 52.63 ± 8.31 | [1] |

Signaling Pathways in Anti-Cancer Activity

This compound has been shown to induce apoptosis in cancer cells primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.

This compound treatment leads to the downregulation of key phosphorylated proteins in the PI3K/Akt/mTOR pathway, ultimately promoting apoptosis. The proposed mechanism involves the reduced phosphorylation of Akt and mTOR, which in turn affects downstream effectors that regulate cell survival and protein synthesis.

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Procedure:

-

Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 µg/mL) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Objective: To detect the expression levels of proteins involved in the PI3K/Akt/mTOR signaling pathway.

Procedure:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2]

Quantitative Data: Inhibition of Inflammatory Mediators

| Inflammatory Mediator | Effect of this compound | Cell Type |

| IL-6 (mRNA) | Downregulation | Macrophages, various other cell types |

| IL-1β (mRNA) | Downregulation | Macrophages, various other cell types |

| TNF-α (mRNA) | Downregulation | Macrophages, various other cell types |

| COX-2 (mRNA) | Downregulation | Macrophages, various other cell types |

| Nitric Oxide (NO) | Suppression | Macrophages |

Experimental Protocols

Objective: To measure the production of nitric oxide in stimulated macrophages.

Procedure:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Objective: To quantify the mRNA levels of pro-inflammatory cytokines.

Procedure:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for IL-6, IL-1β, TNF-α, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Hepatoprotective Activity

This compound has shown promise in protecting liver cells from injury and inhibiting the progression of liver fibrosis.

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of this compound are, in part, mediated by its regulation of the TGF-β signaling pathway, a key driver of liver fibrosis.

In the context of liver fibrosis, this compound has been found to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition. It achieves this by upregulating the expression of inhibitory Smad proteins (Smad7) and downregulating the expression of pro-fibrotic genes.

Experimental Protocols

The experimental protocols for assessing the hepatoprotective effects of this compound in vitro are similar to those described for anti-cancer activity, with a focus on liver cell lines (e.g., HepG2, LX-2) and the analysis of fibrosis-related markers.

-

Cell Viability Assays (MTT or CCK-8): To assess the protective effect of this compound against toxin-induced liver cell death (e.g., using carbon tetrachloride or ethanol).

-

Western Blot Analysis: To measure the expression of α-SMA, collagen type I (COL1A1), and components of the TGF-β signaling pathway (e.g., p-Smad2/3, Smad7).

-

qRT-PCR: To quantify the mRNA levels of pro-fibrotic genes.

Conclusion

This compound exhibits a remarkable range of in vitro biological activities, making it a compelling molecule for further preclinical and clinical development. Its ability to induce apoptosis in cancer cells, suppress inflammatory responses, and protect liver cells from damage underscores its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further studies to fully elucidate the pharmacological properties of this compound. Future research should focus on obtaining more extensive quantitative data across a wider range of cell lines and in vitro models to strengthen the evidence for its therapeutic applications.

References

Gypenoside XLVI: A Comprehensive Technical Guide to its Structure-Activity Relationship and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its anticancer, hepatoprotective, and anti-inflammatory activities. Detailed experimental methodologies for key bioassays are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, including the PP2Cα/TGF-β/p65, PI3K/Akt/mTOR, and NF-κB pathways, using Graphviz diagrams to illuminate its mechanisms of action at a molecular level.

Introduction

This compound is a key bioactive constituent of Gynostemma pentaphyllum, a traditional Chinese medicine.[1] Its tetracyclic triterpene structure forms the basis for its diverse pharmacological effects, which include potent cytotoxic activity against various cancer cell lines, significant hepatoprotective effects, and notable anti-inflammatory properties.[2][3][4][5] Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity. This guide aims to consolidate the current knowledge on the SAR of this compound and its analogs, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and related dammarane (B1241002) saponins (B1172615) is intricately linked to their molecular structure. Key structural features that influence their therapeutic effects include the nature and number of sugar moieties, the configuration of the aglycone, and the presence of specific functional groups.

Anticancer Activity

The anticancer activity of this compound and its analogs has been primarily evaluated against non-small cell lung carcinoma (A549) cells.[3][6][7] Comparative studies have revealed critical structural determinants for cytotoxicity.

Key SAR Findings:

-

Glycosylation at C-20: The presence of a sugar moiety at the C-20 position appears to diminish anticancer activity. Enzymatic removal of the terminal glucose at C-20 of this compound to produce Gynosaponin TN-1 resulted in enhanced cytotoxicity against SMMC7721 and Bel7402 hepatoma cells.[8]

-

Hydroxyl Group at C-2: The presence of a hydroxyl group at the C-2 position of the aglycone is considered important for cytotoxic activity against A549 cells.[3][7]

-

Double Bonds in the Side Chain: The presence of double bonds at positions C-20(21) and C-20(22) in the side chain has been identified as a significant feature for cytotoxicity.[6]

-

Stereochemistry at C-20: The configuration at the C-20 position plays a crucial role in cytotoxic potency. For instance, Gypenoside L (S configuration at C-20) and Gypenoside LI (R configuration at C-20) exhibit different levels of activity against A549 cells.[4][9]

Table 1: Cytotoxic Activity of this compound and Related Dammarane-Type Saponins against A549 Cells

| Compound | IC50 (µg/mL) | Reference |

| This compound | 52.63 ± 8.31 | [6][7] |

| Gypenoside LVI | 105.89 ± 2.48 | [6] |

| Gypenoside L | 34.94 ± 4.23 | [6] |

| Gypenoside LI | 50.96 ± 9.55 | [6] |

| Damulin A | 26.98 ± 0.51 | [6] |

| Damulin B | 4.56 ± 0.58 | [6] |

| 20S-dammar-24-en-2α,3β,12β,20-tetrol | 12.54 ± 0.53 | [6] |

| 20S-Ginsenoside Rg3 (Positive Control) | 55.36 ± 3.20 | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

PP2Cα/TGF-β/p65 Signaling Pathway (Hepatoprotective Effect)

This compound has been shown to ameliorate liver fibrosis by targeting the PP2Cα/TGF-β/p65 signaling pathway in hepatic stellate cells (HSCs).[10] It upregulates the expression of Protein Phosphatase 2C alpha (PP2Cα), which in turn inhibits the phosphorylation of p65, a subunit of the NF-κB complex. This leads to the suppression of TGF-β-induced activation of HSCs and subsequent deposition of extracellular matrix.[10][11]

PI3K/Akt/mTOR Signaling Pathway (Anticancer Effect)

While direct studies on this compound are limited, gypenosides, in general, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[5][12][13] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by gypenosides leads to decreased phosphorylation of key downstream effectors like Akt and mTOR, ultimately triggering apoptosis.[5][14]

NF-κB Signaling Pathway (Anti-inflammatory Effect)

Gypenosides have demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[15][16] This pathway is central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. Gypenosides can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of inflammatory mediators.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 or 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Anti-inflammatory Activity Assays

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Griess Reagent: The cell culture supernatant is collected, and Griess reagent is added.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

This protocol is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[10][18]

Methodology:

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

ELISA Procedure: A standard sandwich ELISA protocol is followed using commercially available kits for TNF-α or IL-6.

-

Data Analysis: The concentration of the cytokine in the samples is determined by comparison with a standard curve.

Hepatoprotective Activity Assays

This in vitro model mimics the process of liver fibrosis.

Methodology:

-

Cell Culture: Human hepatic stellate cell line (e.g., LX-2) is cultured.

-

Treatment: Cells are pre-treated with this compound before being stimulated with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce activation.

-

Analysis: The activation of HSCs is assessed by measuring the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (COL1A1) using Western blotting or qPCR.

This assay measures the direct effect of this compound on the enzymatic activity of PP2Cα.[10]

Methodology:

-

Incubation: Recombinant PP2Cα enzyme is incubated with this compound at room temperature.

-

Substrate Addition: A phosphatase substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), is added to initiate the reaction.

-

Absorbance Measurement: The dephosphorylation of pNPP results in a yellow product, and the change in absorbance is monitored at 405 nm.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by this compound.

Methodology:

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound stands out as a multifaceted natural product with significant therapeutic potential, particularly in the fields of oncology, hepatology, and inflammation. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural motifs, such as the glycosylation pattern and the stereochemistry of the aglycone, in dictating its biological activity. The detailed experimental protocols and the visualization of the modulated signaling pathways provide a solid foundation for further research and development of this compound and its derivatives as novel therapeutic agents. Future investigations should focus on the synthesis of novel analogs with improved potency and pharmacokinetic profiles, as well as in-depth in vivo studies to validate the promising in vitro findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis and biological evaluation of heterocyclic ring-fused dammarane-type ginsenoside derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of gypenosides and gynogenin against non-small cell lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibitory effect of gypenoside stereoisomers, gypenoside L and gypenoside LI, isolated from Gynostemma pentaphyllum on the growth of human lung cancer A549 cells PMID: 29545210 | MCE [medchemexpress.cn]

- 5. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 94705-70-1 | this compound [phytopurify.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Gypenosides Synergistically Reduce the Extracellular Matrix of Hepatic Stellate Cells and Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gypenosides derived from Gynostemma pentaphyllum suppress NO synthesis in murine macrophages by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biovendor.com [biovendor.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the primary pharmacological effects of this compound, with a focus on its core mechanisms of action. The information is presented to support research and development efforts in leveraging this natural compound for therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways.

Core Pharmacological Effects

This compound exhibits a range of pharmacological activities, with the most prominently studied being its hepatoprotective, anti-cancer, and anti-inflammatory effects.

Hepatoprotective Effects

This compound has demonstrated significant potential in ameliorating liver injury and fibrosis. Studies have shown its efficacy in both in vivo and in vitro models of liver damage.

| Model | Parameter | Treatment | Dosage/Concentration | Result | Reference |

| In Vivo: CCl₄-induced acute liver injury in mice | Serum ALT | This compound | 25 mg/kg | Significantly decreased | [1] |

| Serum AST | This compound | 25 mg/kg | Significantly decreased | [1] | |

| Serum ALT | This compound | 50 mg/kg | Significantly decreased | [1] | |

| Serum AST | This compound | 50 mg/kg | Significantly decreased | [1] | |

| In Vivo: CCl₄ and alcohol-induced liver fibrosis in mice | Liver Hydroxyproline | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction | |

| Serum ALT & AST | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction | ||

| Hepatic TNF-α & IL-1β | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction | ||

| In Vitro: TGF-β1-stimulated LX-2 human hepatic stellate cells | α-SMA mRNA expression | This compound | 1, 3, 10 µM | Dose-dependent suppression | [1] |

| COL1A1 mRNA expression | This compound | 1, 3, 10 µM | Dose-dependent suppression | [1] | |

| PP2Cα protein expression | This compound | 1, 3, 10 µM | Dose-dependent enhancement | [1] |

This compound exerts its anti-fibrotic effects in the liver, at least in part, by upregulating the expression of Protein Phosphatase 2C alpha (PP2Cα). PP2Cα is a negative regulator of the TGF-β signaling pathway. By increasing PP2Cα levels, this compound leads to a decrease in the phosphorylation of p65, a key downstream effector in the TGF-β pathway. This inhibition of p65 phosphorylation ultimately suppresses the expression of pro-fibrotic genes such as α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (COL1A1) in hepatic stellate cells.[1]

-

In Vivo CCl₄-Induced Liver Injury Model: Male C57BL/6 mice are treated with this compound (25 and 50 mg/kg, orally) prior to the intraperitoneal injection of carbon tetrachloride (CCl₄). Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured 24 hours post-CCl₄ administration to assess liver damage. Liver tissues are collected for histological analysis (H&E staining).[1]

-

In Vitro TGF-β1-Induced Hepatic Stellate Cell Activation: Human hepatic stellate cells (LX-2 line) are pre-treated with this compound (1, 3, or 10 µM) for 1 hour, followed by stimulation with recombinant human TGF-β1 (5 ng/mL) for 24 hours.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted, reverse-transcribed to cDNA, and used for qRT-PCR to quantify the mRNA expression levels of ACTA2 (α-SMA) and COL1A1.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against α-SMA, COL1A1, PP2Cα, p65, and phospho-p65. Protein bands are visualized using chemiluminescence and quantified by densitometry.[1]

-

Anti-Cancer Effects

This compound has demonstrated cytotoxic activity against various cancer cell lines, with its mechanism often linked to the induction of apoptosis through the modulation of key signaling pathways.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| A549 | Non-small cell lung carcinoma | MTT Assay | IC₅₀ | 52.63 ± 8.31 µg/mL | [2] |

| HGC-27, SGC-7901 | Gastric Cancer | CCK-8 Assay | Viability | Dose-dependent decrease (for total gypenosides) | [3] |

| HGC-27, SGC-7901 | Gastric Cancer | Western Blot | p-mTOR, p-AKT, p-S6K | Decreased (for total gypenosides) | [3] |

| HGC-27, SGC-7901 | Gastric Cancer | Western Blot | Bcl-2, Bcl-xL | Decreased (for total gypenosides) | [1] |

| HGC-27, SGC-7901 | Gastric Cancer | Western Blot | Bax, Cleaved Caspase-3 | Increased (for total gypenosides) | [1] |

In gastric cancer cells, the anti-tumor effects of gypenosides, including this compound, have been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting the phosphorylation of key proteins in this cascade, such as Akt and mTOR, this compound can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering apoptosis in cancer cells.[3][4]

References

- 1. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 94705-70-1 | this compound [phytopurify.com]

- 3. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Gypenoside XLVI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has emerged as a compound of significant interest due to its potent anti-inflammatory activities. This technical guide provides a comprehensive overview of the current scientific data on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production. The primary mechanisms identified in preclinical studies include the suppression of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Attenuation of Inflammatory Signaling Pathways

This compound has been shown to interfere with the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] By inhibiting the phosphorylation and subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB.[3][4] This blockade leads to a downstream reduction in the transcription of inflammatory cytokines and enzymes.

Furthermore, evidence suggests that gypenosides, including this compound, can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to inflammatory stimuli.[3][4] The inhibition of MAPK signaling contributes to the overall anti-inflammatory profile of this compound.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vivo and in vitro studies, demonstrating the anti-inflammatory efficacy of this compound and related gypenosides.

Table 1: In Vivo Anti-Inflammatory Effects of this compound

| Model | Species | Treatment and Dosage | Key Findings | Reference |

| Carbon Tetrachloride (CCl₄)-induced Acute Liver Injury | Mice | This compound (25 and 50 mg/kg) | Significantly decreased CCl₄-induced liver pathological changes, including inflammatory cell infiltration. Reduced serum levels of ALT and AST. | [1] |

| Carbon Tetrachloride (CCl₄)-induced Chronic Liver Injury | Mice | This compound (dose not specified) | Inhibited the upregulation of TNF-α and IL-1β. | [1] |

| Carrageenan-Induced Paw Edema | Rats | Gypenoside-containing extract (30, 50, 100, and 200 mg/kg) | Dose-dependent reduction in paw edema thickness. | [5][6] |

Table 2: In Vitro Anti-Inflammatory Effects of Gypenosides

| Cell Line | Inflammatory Stimulus | Gypenoside & Concentration | Key Findings | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | This compound (0–50 μg/mL) | Inhibition of pro-inflammatory cytokine secretion. | [7] |

| LX-2 (Human Hepatic Stellate Cells) | Transforming Growth Factor-beta 1 (TGF-β1) | This compound (concentrations not specified) | Reduced TGF-β1-induced expression of α-SMA and COL1A1. Inhibited the phosphorylation of p65. Suppressed mRNA of pro-inflammatory cytokine IL-1β. | [1] |

| H9c2 Cardiomyocytes | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Gypenosides (5 μM) | Inhibited IκB-α phosphorylation and NF-κB p65 subunit translocation. Reduced phosphorylation of ERK, JNK, and p38. | [3] |

| Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | Gypenosides (dose-dependent) | Inhibited IL-1β-induced NO and PGE2 production. Suppressed NF-κB activation. | [8] |

| BEAS-2B (Bronchial Epithelial Cells) | TNF-α/IL-4 | Gypenoside A (≤20 μM) | Reduced secretion of IL-6, IL-8, MCP-1, CCL5, CCL11, and CCL24. | [9] |

Experimental Protocols

In Vivo Model: CCl₄-Induced Acute Liver Injury

-

Animal Model: Male C57BL/6 mice.

-

Induction of Injury: A single intraperitoneal injection of CCl₄ (dissolved in olive oil).

-

Treatment: this compound (25 and 50 mg/kg) or a positive control (e.g., silymarin) is administered, typically via oral gavage, prior to or after CCl₄ administration.

-

Sample Collection: After 24 hours, blood and liver tissues are collected.

-

Analysis:

-

Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lipid accumulation, inflammatory cell infiltration, and cell death.[1]

-

Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured to quantify liver damage.[1]

-

Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α and IL-1β in liver tissue homogenates are quantified using ELISA or qPCR.[1]

-

In Vitro Model: LPS-Induced Inflammation in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

-

Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

Cytokine Secretion: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture medium are quantified by ELISA.

-

Gene Expression: The mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by RT-qPCR.

-

Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) are assessed.[7][10]

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including NF-κB and MAPK, and consequently reduce the production of pro-inflammatory mediators. The presented quantitative data from both in vivo and in vitro studies provide a solid foundation for its further investigation as a therapeutic agent for inflammatory conditions. The detailed experimental protocols offer a guide for researchers seeking to replicate or build upon these findings. Future research should focus on elucidating the precise molecular targets of this compound and its pharmacokinetic and pharmacodynamic profiles in more complex disease models.

References

- 1. Gypenosides Synergistically Reduce the Extracellular Matrix of Hepatic Stellate Cells and Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gypenoside XLIX isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Anti-Inflammatory Activity of the Heat-Processed Gynostemma pentaphyllum Extract (Actiponin®) in RAW264.7 Cells and Carrageenan-Induced Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gypenoside A from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of Gypenoside XVII from Ginsenoside Rb1 by Enzymatic Transformation and Their Anti-Inflammatory Activity In Vitro and In Vivo [mdpi.com]

Gypenoside XLIX: A Technical Guide to its Hepatoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLIX, a dammarane-type glycoside extracted from Gynostemma pentaphyllum, has emerged as a promising natural compound with significant hepatoprotective properties. This technical guide provides an in-depth overview of the core mechanisms underlying the hepatoprotective effects of Gypenoside XLIX, supported by quantitative data from key preclinical studies. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for liver diseases.

Core Hepatoprotective Mechanisms

Gypenoside XLIX exerts its liver-protective effects through a multi-pronged approach, primarily by mitigating inflammation, oxidative stress, and apoptosis, while also improving metabolic function. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Effects

Gypenoside XLIX has been shown to potently suppress inflammatory responses in the liver. A key mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway .[1][2] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines. Gypenoside XLIX inhibits the activation of NF-κB, thereby reducing the production of inflammatory mediators.[1][2] This action is, at least in part, mediated by its function as a PPAR-α (peroxisome proliferator-activated receptor-alpha) activator .[1][3] Activation of PPAR-α is known to antagonize NF-κB signaling.[1][3]

Furthermore, Gypenoside XLIX has been demonstrated to inhibit the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome .[1][4] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, contributing to inflammatory liver damage.[1]

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to liver injury in various pathologies. Gypenoside XLIX effectively counteracts oxidative stress by activating the Sirt1/Nrf2 signaling pathway .[5] Sirtuin 1 (Sirt1) is a protein deacetylase that can activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[5] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.

Regulation of Metabolic Pathways

In the context of metabolic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance, Gypenoside XLIX has demonstrated beneficial effects. It has been shown to improve insulin sensitivity, as evidenced by its ability to ameliorate lipid-induced impairment of the IRS1/PI3K/Akt insulin signaling pathway .[6] This pathway is crucial for glucose uptake and metabolism, and its dysregulation is a hallmark of insulin resistance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the hepatoprotective effects of Gypenoside XLIX.

Table 1: Effects of Gypenoside XLIX on Sepsis-Induced Acute Liver Injury in a Cecal Ligation and Puncture (CLP) Mouse Model[1]

| Parameter | CLP Group | CLP + Gypenoside XLIX (40 mg/kg) Group |

| Serum ALT (U/L) | Significantly Increased | Significantly Reduced |

| Serum AST (U/L) | Significantly Increased | Significantly Reduced |

| Hepatic MDA (nmol/mg protein) | Significantly Increased | Significantly Reduced |

| Hepatic GSH (μmol/g protein) | Significantly Decreased | Significantly Increased |

| Hepatic CAT Activity (U/mg protein) | Significantly Decreased | Significantly Increased |

| Hepatic ROS Levels | Significantly Increased | Significantly Reduced |

Table 2: Effects of Gypenoside XLIX on Insulin Resistance in a Lipid-Infusion Rat Model[2][6]

| Parameter | Lipid Infusion Group | Lipid Infusion + Gypenoside XLIX (4 mg/kg) Group |

| Steady-State Glucose Infusion Rate (SSGIR) (mg/Kg/min) | 3.95 ± 0.23 | 8.72 ± 0.21 (P < 0.01) |

Table 3: Effects of Gypenoside XLIX (50 μM) on Gene Expression in a Fatty Liver Cell Model[7][8]

| Gene Expression Change | Number of Genes |

| Downregulated Genes (highly expressed in fatty liver cells, expression decreased after treatment) | 172 |

| Upregulated Genes (under-expressed in fatty liver cells, expression increased after treatment) | 610 |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Gypenoside XLIX.

Caption: Key signaling pathways modulated by Gypenoside XLIX.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Gypenoside XLIX's hepatoprotective effects.

In Vivo Model: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice[1][4][9][10][11][12]

-

Objective: To induce a polymicrobial sepsis model that mimics clinical sepsis, leading to acute liver injury.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

-

Make a 1-2 cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.

-

Puncture the ligated cecum once or twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

-

Administer pre-warmed sterile saline (1 mL) subcutaneously for fluid resuscitation.

-

Gypenoside XLIX (40 mg/kg) or vehicle is typically administered intraperitoneally at the time of or shortly after surgery.

-

-

Endpoint Analysis: At a predetermined time point (e.g., 24 hours) post-CLP, collect blood for serum biomarker analysis (ALT, AST) and liver tissue for histological examination and measurement of oxidative stress markers (MDA, GSH, CAT, ROS).

In Vivo Model: Lipid-Infusion-Induced Insulin Resistance in Rats[2][6]

-

Objective: To induce a state of systemic insulin resistance through acute lipid overload.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Surgically implant catheters in the jugular vein for infusion and the carotid artery for blood sampling.

-

After a recovery period, infuse a lipid emulsion (e.g., 20% Intralipid) at a constant rate (e.g., 5-10 mL/kg/h) for a specified duration (e.g., 4-6 hours).

-

A control group receives a saline infusion.

-

Gypenoside XLIX (4 mg/kg) or vehicle is administered prior to or during the lipid infusion.

-

Perform a hyperinsulinemic-euglycemic clamp to assess insulin sensitivity. This involves infusing insulin at a constant rate while infusing glucose at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a measure of insulin sensitivity.

-

-

Endpoint Analysis: The primary endpoint is the steady-state glucose infusion rate (SSGIR). Tissues such as the liver can be collected to analyze insulin signaling pathway components (e.g., p-IRS1, p-Akt) via Western blotting.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated RAW264.7 Macrophages[1][5][13][14][15]

-

Objective: To model the inflammatory response of macrophages to a bacterial endotoxin.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Procedure:

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Gypenoside XLIX (e.g., 40 μM) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-24 hours).

-

-

Endpoint Analysis:

-

Inflammatory Cytokine Production: Measure the levels of TNF-α, IL-6, etc., in the culture supernatant using ELISA.

-

Gene Expression: Analyze the mRNA levels of inflammatory genes by qPCR.

-

Signaling Pathway Activation: Assess the activation of pathways like NF-κB and Nrf2 through Western blotting for key proteins (e.g., p-p65, nuclear Nrf2) or using reporter assays.

-

Western Blotting for Nrf2 Activation[16][17][18][19]

-

Objective: To quantify the nuclear translocation of Nrf2 as an indicator of its activation.

-

Procedure:

-

Nuclear and Cytoplasmic Extraction: Following experimental treatment, harvest cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1 or Histone H3) and cytoplasmic Nrf2 to a cytoplasmic loading control (e.g., GAPDH or β-actin).

-

Experimental Workflow Diagrams

References

Gypenoside XLVI: A Technical Guide to Molecular Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has demonstrated significant potential in various therapeutic areas, including oncology and fibrotic diseases. This document provides an in-depth technical guide to the current understanding of this compound's molecular targets and its mechanisms of action. It summarizes key quantitative data, details relevant experimental protocols for target identification and validation, and visualizes the complex signaling pathways influenced by this natural compound. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the study of this compound and its potential applications in drug discovery and development.

Identified Molecular Targets and Signaling Pathways

Current research indicates that this compound exerts its biological effects through the modulation of several key signaling pathways. The primary molecular interactions appear to be centered around pathways crucial for cell survival, proliferation, and fibrosis.

PI3K/AKT/mTOR Pathway

A significant body of evidence suggests that this compound is an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis. In various cancer models, including gastric cancer, gypenosides have been shown to induce apoptosis by downregulating the phosphorylation of key proteins in this pathway[1][2][3]. Molecular docking studies have further supported the potential for gypenosides, including this compound, to bind to PI3K, AKT, and mTOR[1][2][3].

TGF-β/Smad Pathway

In the context of liver fibrosis, this compound has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it has been observed to reduce the TGF-β1-induced expression of alpha-smooth muscle actin (α-SMA) and collagen type 1 alpha 1 (COL1A1), which are key markers of fibrosis[4]. The mechanism appears to involve the upregulation of Protein Phosphatase 2C alpha (PP2Cα), a negative regulator of the TGF-β pathway[4].

PP2Cα/p65 Signaling

A novel aspect of this compound's mechanism of action is its ability to upregulate the expression of PP2Cα in a dose-dependent manner[4]. Although not a direct agonist of PP2Cα, the increased expression of this phosphatase leads to the inhibition of p65 phosphorylation. This, in turn, suppresses downstream inflammatory and fibrotic processes, indicating that the PP2Cα/p65 axis is a key target in the anti-fibrotic effects of this compound[4].

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity. It is important to note that direct binding affinity data (such as Kd or Ki values) for this compound with its putative molecular targets are not yet widely available in the public domain.

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 | A549 (Non-small cell lung carcinoma) | 52.63 ± 8.31 µg/mL | MTT Cytotoxicity Assay | [5] |

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its molecular target identification.

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Figure 2: this compound modulates the TGF-β and PP2Cα/p65 signaling pathways.

Figure 3: A general workflow for the identification of this compound's molecular targets.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the identification and validation of this compound's molecular targets.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent effect of this compound on cell viability.

-

Cell Seeding: Plate cells (e.g., A549) in 96-well plates at a density of 5x103 to 1x104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µg/mL) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of target proteins.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, PP2Cα, p-p65, p65, α-SMA, COL1A1) overnight at 4°C. Antibody dilutions should be optimized, for example, 1:1000 is a common starting point.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).